REACTION_CXSMILES
|
C(O[CH:4](OCC)[CH2:5][S:6][C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[C:9]([CH3:14])[CH:8]=1)C.CC1C2C=CSC=2C=CC=1Cl>>[Cl:13][C:10]1[C:9]([CH3:14])=[CH:8][C:7]2[S:6][CH:5]=[CH:4][C:12]=2[CH:11]=1
|
Name
|
(3-methyl-4-chlorophenylthio)acetaldehyde diethyl acetal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(CSC1=CC(=C(C=C1)Cl)C)OCC
|
Name
|
polyphosphoric acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
mixture
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
4-methyl-5-chlorobenzo[b]thiophene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC=2SC=CC21)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The title compound was prepared
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC2=C(SC=C2)C=C1C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |